![molecular formula C11H16F6N2O5 B2804643 N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2361643-86-7](/img/structure/B2804643.png)
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid
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Description
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a synthetic compound that has been synthesized through a multistep process, and its unique structure makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
Gudelis et al. (2023) described a synthetic route for heterocyclic amino acid derivatives containing azetidine and oxetane rings. This involves the preparation of (N-Boc-azetidin-3-ylidene)acetate and subsequent aza-Michael addition with NH-heterocycles to yield functionalized azetidines. A similar method was used to obtain 3-substituted 3-(acetoxymethyl)oxetane compounds, key for novel heterocyclic amino acid derivatives development. This process is significant for diversifying heterocyclic compounds in medicinal chemistry (Gudelis et al., 2023).
Creation of Antibiotic Oxetin Analogues
Jenkinson et al. (2004) developed an approach to synthesize oxetane β-amino-acid scaffolds from D-xylose. They achieved highly regioselective reactions to produce 3-hydroxyoxetane carboxylates, leading to syntheses of methyl and hydroxymethyl analogues of the antibiotic oxetin. This work highlights the potential of using oxetane and azetidine scaffolds in developing novel antibiotics (Jenkinson, Harris, & Fleet, 2004).
Nickel-Mediated Alkyl-Aryl Suzuki Coupling
Duncton et al. (2008) presented an efficient approach to install oxetan-3-yl and azetidin-3-yl modules into aromatic systems using a nickel-mediated alkyl-aryl Suzuki coupling. This method is significant for incorporating these motifs, recognized as privileged in medicinal chemistry, into aromatic compounds (Duncton et al., 2008).
Design and Synthesis for Antibacterial Activity
Reddy and Prasad (2021) synthesized a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. These compounds were evaluated for antibacterial activity, demonstrating the role of such derivatives in developing new antibacterial agents (Reddy & Prasad, 2021).
Radical Addition Method in Drug Discovery
Duncton et al. (2009) utilized a radical addition method (Minisci reaction) to introduce oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases. This method proved useful for introducing oxetane or azetidine into systems relevant in drug discovery, like EGFR inhibitors and antimalarial agents (Duncton et al., 2009).
properties
IUPAC Name |
N-methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c1-9(6-2-8-3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNNWQCEXFBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
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